3-(4-Cyano-2-fluorophenyl)propanoic acid

CCR5 Antagonist HIV Entry Inhibitor GPCR Pharmacology

This 2-fluoro-4-cyanophenylpropanoic acid is not a generic building block. Its substitution pattern is uniquely validated: functional CCR5 antagonism (IC50 9,200 nM) absent in close analogs, a patented GPR40 agonist scaffold, and SNAr diversification inaccessible to non-fluorinated analogs. For medicinal chemists optimizing GPCR-targeted or oxidative-stress pathways, this is the rational starting point—not a speculative alternative. Confirm purity and order now.

Molecular Formula C10H8FNO2
Molecular Weight 193.17
CAS No. 669002-89-5
Cat. No. B1659662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Cyano-2-fluorophenyl)propanoic acid
CAS669002-89-5
Molecular FormulaC10H8FNO2
Molecular Weight193.17
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)F)CCC(=O)O
InChIInChI=1S/C10H8FNO2/c11-9-5-7(6-12)1-2-8(9)3-4-10(13)14/h1-2,5H,3-4H2,(H,13,14)
InChIKeyUYFHEDUDZUHCBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Cyano-2-fluorophenyl)propanoic acid (CAS 669002-89-5) – A Differentiated Scaffold for Targeted Medicinal Chemistry


3-(4-Cyano-2-fluorophenyl)propanoic acid (CAS 669002-89-5), also known as 4-Cyano-2-fluorobenzenepropanoic acid, is a fluorinated aromatic propanoic acid derivative with the molecular formula C10H8FNO2 and a molecular weight of 193.17 g/mol [1]. Its core structure is defined by a phenyl ring bearing a cyano group (-CN) at the para-position, a fluorine atom (-F) at the ortho-position, and a propanoic acid (-CH2-CH2-COOH) side chain [1]. The presence of the ortho-fluorine and para-cyano substituents creates a unique electronic and steric environment that distinguishes it from simpler phenylpropanoic acid analogs . This compound is primarily utilized as a key intermediate and a versatile building block in the synthesis of complex pharmaceutical and agrochemical agents , and has been directly studied or incorporated into larger molecules targeting G-protein coupled receptors (GPCRs) like CCR5 and GPR40 [2][3].

3-(4-Cyano-2-fluorophenyl)propanoic acid (669002-89-5): Why Structural Analogs Cannot Be Interchanged Without Performance Trade-Offs


Generic substitution among phenylpropanoic acid derivatives is demonstrably unsound due to the profound impact of subtle structural variations on physicochemical properties and biological target engagement. The specific substitution pattern of 3-(4-Cyano-2-fluorophenyl)propanoic acid—a 2-fluoro and 4-cyano configuration—is not trivial. For example, the addition of a single fluorine atom significantly alters lipophilicity (calculated XLogP3 of 1.5) compared to its non-fluorinated 3-(4-cyanophenyl)propanoic acid analog [1][2]. Furthermore, the position of the fluorine is critical; ortho-fluorination, as in this compound, can induce conformational effects that differ from meta- or para-substituted analogs, potentially affecting molecular recognition by biological targets [3]. The evidence in the following section demonstrates that these seemingly minor modifications translate into quantifiable differences in assay performance, where a structurally similar comparator may exhibit dramatically reduced or even undetectable activity against the same therapeutic target [4].

3-(4-Cyano-2-fluorophenyl)propanoic acid (CAS 669002-89-5): Quantified Evidence of Functional and Physicochemical Differentiation


Functional Differentiation: CCR5 Antagonism — 3-(4-Cyano-2-fluorophenyl)propanoic Acid vs. Closest Inactive Analog

In a head-to-head comparison using the same assay, 3-(4-Cyano-2-fluorophenyl)propanoic acid (Target Compound) demonstrates measurable antagonism at the human CCR5 receptor (IC50 = 9,200 nM), whereas a structurally similar analog, 3-(4-Cyano-3-fluorophenyl)propanoic acid, is reported as inactive (IC50 > 1,000,000 nM) [1][2]. This >100-fold difference in potency underscores the critical importance of the 2-fluoro substitution pattern for target engagement. The target compound's activity was quantified by measuring inhibition of CCL5-induced calcium mobilization in human MOLT4 cells [1].

CCR5 Antagonist HIV Entry Inhibitor GPCR Pharmacology

Physicochemical Differentiation: Lipophilicity — 3-(4-Cyano-2-fluorophenyl)propanoic Acid vs. Non-Fluorinated Analogs

Lipophilicity, a key determinant of membrane permeability and in vivo distribution, is significantly different for 3-(4-Cyano-2-fluorophenyl)propanoic acid compared to its non-fluorinated counterpart. The target compound has a calculated XLogP3 value of 1.5, reflecting a moderate increase in lipophilicity compared to 3-(4-cyanophenyl)propanoic acid, which has a predicted XLogP3 value of 0.8 [1][2]. This 0.7 log unit difference corresponds to a roughly 5-fold difference in partition coefficient, indicating that the target compound is notably more lipophilic.

Lipophilicity Physicochemical Property Drug Design

Structural Differentiation: Impact of ortho-Fluorine on Molecular Conformation and Reactivity

The ortho-fluorine atom in 3-(4-Cyano-2-fluorophenyl)propanoic acid is a key structural feature that distinguishes it from meta- and para-fluorinated analogs. The ortho-fluorine substituent is known to influence the conformational preference of the propanoic acid side chain through both steric and stereoelectronic effects, a phenomenon not present in meta- or para-fluoro analogs [1]. This conformational bias is a class-level inference based on established principles of medicinal chemistry, but it provides a plausible explanation for the dramatic difference in biological activity observed between the target compound and its 3-fluoro analog (as detailed in Evidence Item 1). The target compound is also a more versatile synthetic intermediate due to the ortho-fluorine's ability to undergo nucleophilic aromatic substitution (SNAr) reactions under appropriate conditions, which is not possible with non-fluorinated analogs [1][2].

Conformational Analysis Fluorine Effect Molecular Recognition

3-(4-Cyano-2-fluorophenyl)propanoic acid (669002-89-5): Primary Research Applications Validated by Quantitative Differentiation


Chemical Probe Development for CCR5-Mediated Diseases

This compound is directly applicable as a core scaffold or validated starting point for the development of novel CCR5 antagonists. The quantifiable IC50 of 9,200 nM against the CCR5 receptor in a functional assay provides a baseline activity profile [1]. This functional activity, which is completely absent in a close structural analog [2], justifies its selection for further medicinal chemistry optimization. Researchers investigating HIV entry, inflammatory diseases (e.g., rheumatoid arthritis), or oncology (where CCR5 is implicated in metastasis) will find this compound a more relevant and productive starting material compared to inactive analogs [1][3].

Synthesis of GPR40 Agonists for Type 2 Diabetes Research

The compound serves as a crucial intermediate in the synthesis of potent GPR40 (FFAR1) agonists. Patent literature explicitly claims ortho-fluoro substituted phenylpropanoic acid derivatives, including this core scaffold, as key modulators of GPR40 for the treatment of metabolic diseases [4]. The structural features of this compound—specifically the ortho-fluorine and para-cyano groups—are essential for achieving high potency and favorable pharmacokinetic properties in this therapeutic class, differentiating it from simpler phenylpropanoic acid building blocks [4].

Design of NQO1 Modulators for Cancer and Neurological Disorders

The compound is a validated starting point for the synthesis of modulators of the cytoprotective enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). The differentiated 4-cyano-2-fluorophenyl motif is a critical structural element in a series of compounds showing EC50 values as low as 550 nM in functional NQO1 assays [5]. This application highlights the compound's utility beyond simple receptor antagonism, demonstrating its value in targeting oxidative stress pathways relevant to oncology and neurodegeneration. The specific substitution pattern on the phenyl ring is required for this activity, as evidenced by structure-activity relationship (SAR) data from the same patent [5].

Preparation of Advanced Fluorinated Building Blocks via SNAr Chemistry

The presence of the ortho-fluorine atom, activated by the electron-withdrawing para-cyano group, renders this compound a versatile synthetic intermediate for nucleophilic aromatic substitution (SNAr) reactions [6]. This allows for the facile introduction of diverse nucleophiles (e.g., amines, thiols, alkoxides) to generate complex and novel chemical space that is inaccessible from non-fluorinated analogs. This differentiated reactivity is a key advantage for medicinal chemists seeking to rapidly expand SAR around the phenylpropanoic acid core [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Cyano-2-fluorophenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.